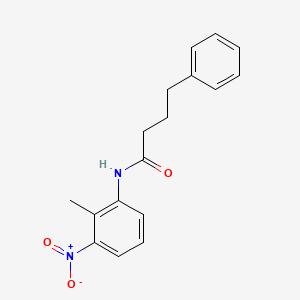![molecular formula C12H17NO4S B5779392 ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5779392.png)
ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EET and is synthesized through a specific method that involves the use of various reagents.
Mécanisme D'action
The mechanism of action of EET is not fully understood. However, studies have shown that it acts as an inhibitor of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. EET has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects
EET has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that EET inhibits the growth of certain cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that EET exhibits anti-inflammatory and analgesic effects. It has also been shown to reduce the severity of certain neurological disorders such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
EET has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It is also stable under certain conditions, making it suitable for long-term storage. However, EET has certain limitations for lab experiments. It is highly reactive and can easily degrade under certain conditions, making it difficult to handle. It is also relatively expensive, making it less accessible for some research groups.
Orientations Futures
There are several future directions for the research on EET. One direction is to further explore its potential applications in medicine, particularly in the treatment of cancer and neurological disorders. Another direction is to investigate its potential use as a pesticide and its impact on the environment. Additionally, research can be conducted to optimize the synthesis method of EET and to develop more efficient and cost-effective methods for its production.
Conclusion
In conclusion, EET is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of EET involves a specific method that utilizes various reagents. EET has been extensively studied for its potential applications in medicine, agriculture, and material science. Its mechanism of action is not fully understood, but it has been shown to exhibit anti-inflammatory and anti-cancer properties. EET has several advantages for lab experiments, but also has certain limitations. There are several future directions for the research on EET, which can further expand our understanding of its potential applications.
Méthodes De Synthèse
The synthesis of EET involves the reaction of 4-ethyl-2-amino-5-methylthiophene-3-carboxylic acid with ethyl chloroformate and methanol. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization to obtain pure EET.
Applications De Recherche Scientifique
EET has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, EET has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, EET has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In material science, EET has been studied for its potential use as a precursor for the synthesis of various organic compounds.
Propriétés
IUPAC Name |
ethyl 4-ethyl-2-(methoxycarbonylamino)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-5-8-7(3)18-10(13-12(15)16-4)9(8)11(14)17-6-2/h5-6H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWSYLBWSANJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)



![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5779350.png)
![5-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5779354.png)





![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)